N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

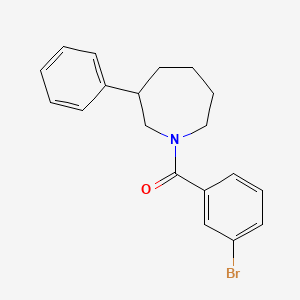

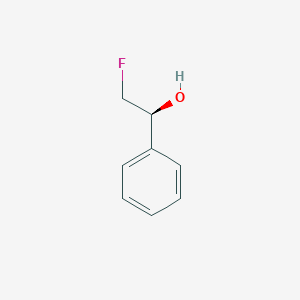

The compound “N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms . Attached to this ring is a 4-fluorophenyl group and a 2-nitrobenzenesulfonamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the addition of the 4-fluorophenyl group and the 2-nitrobenzenesulfonamide group. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring with alternating single and double bonds, giving it aromatic properties . The presence of the fluorine atom on the phenyl group and the nitro group on the benzenesulfonamide could also have significant effects on the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The thiazole ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The nitro group and the fluorine atom could also be reactive under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could give it certain aromatic properties, while the fluorine atom and the nitro group could affect its reactivity, polarity, and other properties .Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

The compound has been studied for its role as a high-affinity inhibitor of kynurenine 3-hydroxylase. This enzyme is crucial in the kynurenine pathway, which is involved in neurodegenerative diseases. Inhibition of this enzyme can modulate the pathway, potentially offering therapeutic strategies for treating neurological conditions (Röver et al., 1997).

Antimicrobial Activity

Another research focus is the compound's antimicrobial activities. Specifically, derivatives of this compound have been synthesized and evaluated for their anti-Mycobacterium smegmatis activity, revealing significant antimicrobial properties. This exploration suggests potential applications in combating bacterial infections (Yolal et al., 2012).

Anticancer Potential

The compound has also been investigated for its anticancer potential. Novel derivatives have shown high anticancer activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting its utility in developing new anticancer agents (Tsai et al., 2016).

DNA Binding and Cleavage

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of the target compound, has explored their DNA binding, cleavage, genotoxicity, and anticancer activities. These studies demonstrate the compound's role in modulating DNA interactions, which could inform cancer treatment strategies (González-Álvarez et al., 2013).

Organic Synthesis and Chemical Properties

The compound has been part of studies focusing on its chemical properties, including reactions with various reagents and its use in synthesizing novel molecules with potential biological activities. These studies contribute to our understanding of the compound's versatility in chemical synthesis (Murthy et al., 2018).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Trypanosoma brucei , a species of parasitic protozoan that causes human African trypanosomiasis (HAT), also known as sleeping sickness . The compound exhibits significant trypanocidal activity against T. brucei .

Mode of Action

The compound interacts with its target through a lipophilic end, which consists of a 4- (1-adamantyl) phenyl or a 3- (1-adamantyl)phenyl moiety, and a 1,3-thiazole ring . The functional end of the compound comprises an alkylamine . The presence of this particular group might enhance the cellular accumulation into the protozoa .

Biochemical Pathways

brucei .

Pharmacokinetics

The compound’s lipophilic end and alkylamine functional group suggest it may have favorable bioavailability .

Result of Action

The compound’s action results in significant trypanocidal activity, indicating it effectively kills T. brucei cells . This makes it a promising candidate for the treatment of T. brucei infections .

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVYIJFXJSDVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)